REACTION_CXSMILES
|
[F:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.CO.[CH3:12][NH2:13].CCOC(C)=O>C(O)C.CCCCCCC>[Cl:8][C:5]1[N:4]=[C:3]([NH:13][CH3:12])[C:2]([F:1])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for ˜30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round bottom flask equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction heated up (mild exo-therm)
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated down
|
Type
|
CUSTOM
|
Details
|
to give 9.77 g crude material which
|
Type
|
CUSTOM
|
Details
|
was purified on a silica column
|
Type
|
CUSTOM
|
Details
|
over 35 minutes
|
Duration
|
35 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |